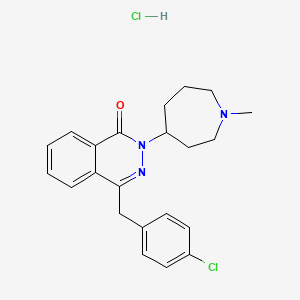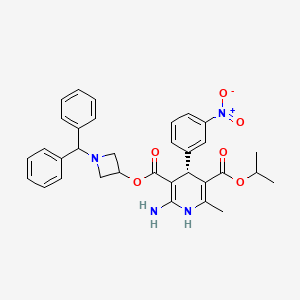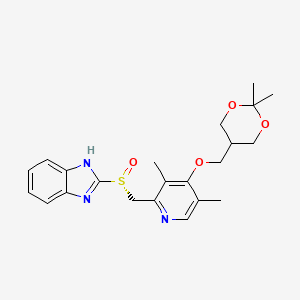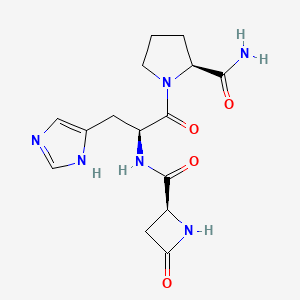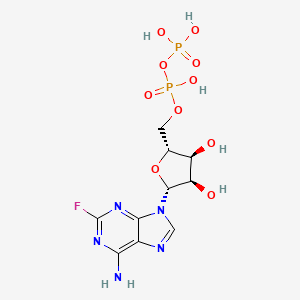
4-溴丁基膦酸
描述
4-Bromobutylphosphonic acid is an alkyl chain-based PROTAC linker that can be used in the synthesis of PROTACs . It is a non-PEG crosslinker .
Synthesis Analysis
The synthesis of 4-Bromobutylphosphonic acid involves the use of dialkyl or diaryl phosphonate, dichlorophosphine or dichlorophosphine oxide, and phosphonodiamide . The dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure (a two-step reaction that involves bromotrimethylsilane followed by methanolysis) is the most effective method for preparing phosphonic acids .Molecular Structure Analysis
The molecular structure of 4-Bromobutylphosphonic acid contains a total of 18 bonds. There are 8 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 2 hydroxyl groups, and 1 phosphonate . The molecular weight is 217.00 and the formula is C4H10BrO3P .Chemical Reactions Analysis
As a phosphonic acid, 4-Bromobutylphosphonic acid can participate in a variety of chemical reactions. Phosphonic acids are known for their ability to increase the level of bone mineralization through the inhibition of osteoclastic activity and the induction of osteoblastic activity .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Bromobutylphosphonic acid include its molecular weight of 217.00 and its molecular formula of C4H10BrO3P . More specific properties such as mass, color, and volume would require additional experimental data .科学研究应用
合成和功能化复杂有机分子
4-溴丁基膦酸及相关的ω-溴烷基膦酸酯在合成复杂有机分子方面具有重要应用。它们作为有效的构建模块,特别在合成新的KuQuinone膦酸酯方面发挥作用。这些化合物,特别是那些带有膦酸末端基团的化合物,与金属氧化物具有很高的亲和力,使它们成为生物医学和光(电)化学应用的有前景的候选物(Forchetta等,2021)。
双膦酸和金属杂化物的合成
双-(4-溴苯基)-醚,与4-溴丁基膦酸相关的化合物,已被用于制备各种膦酸衍生物。这些衍生物在合成新的金属双膦酸盐方面起着重要作用。对这些化合物的研究延伸到了理解它们的晶体结构以及在材料科学和化学等领域的潜在应用(Gómez-Alcántara等,2004)。
聚合物电解质膜的开发
含有4-溴苯基侧链的氟化聚芳醚,与4-溴丁基膦酸密切相关,展示了在聚合物电解质膜开发中的显著潜力。这些膜表现出优异的热稳定性、氧化稳定性和尺寸稳定性,低甲醇渗透性以及合理的质子导电性。这些性质使它们适用于燃料电池的应用(Liu et al., 2006)。
杂环化合物的合成
4-溴丁基膦酸已被用于合成杂环化合物,特别是膦酸和膦酸酯。当这些物质在磷酸存在下加热时,会反应形成1,2-氧膦环和1,4,2-二氧膦环氧化物的衍生物,展示了它在有机合成中的多功能性(Arbuzov & Yarmukhametova, 1960)。
有机-无机混合材料的制备
4-(溴甲基苄基)膦酸酯,包括4-溴丁基膦酸在内的一类化合物,已被探索其在创建混合金属-膦酸盐材料中的潜力。这些材料具有分层结构,预计将提供更好的热稳定性和更大的孔隙度,使它们适用于各种工业和科学领域(Moreau et al., 2002)。
作用机制
Target of Action
4-Bromobutylphosphonic acid is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The mode of action of 4-Bromobutylphosphonic acid involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The 4-Bromobutylphosphonic acid serves as the linker, connecting the E3 ligase ligand and the target protein ligand. This allows the PROTAC to bring the E3 ligase and the target protein into proximity, facilitating the transfer of ubiquitin to the target protein. The ubiquitinated target protein is then recognized by the proteasome and degraded .
Biochemical Pathways
The primary biochemical pathway affected by 4-Bromobutylphosphonic acid, through its role in PROTACs, is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By facilitating the ubiquitination and subsequent degradation of target proteins, PROTACs can modulate the levels of these proteins within the cell, impacting various cellular processes.
Result of Action
The result of the action of 4-Bromobutylphosphonic acid, as part of a PROTAC, is the degradation of the target protein . This can have various effects at the molecular and cellular level, depending on the function of the target protein. For example, if the target protein is a key player in a disease process, its degradation could potentially halt or reverse the disease.
未来方向
属性
IUPAC Name |
4-bromobutylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10BrO3P/c5-3-1-2-4-9(6,7)8/h1-4H2,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFARGAYPHUQQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10BrO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromobutylphosphonic acid | |
CAS RN |
1190-14-3 | |
| Record name | (4-Bromobutyl)phosphonic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Pentanol, 2-[[2-aMino-5-[[(1S)-1-phenylethyl]thio]thiazolo[4,5-d]pyriMidin-7-yl]aMino]-4-Methyl-, (2R)-](/img/structure/B1666241.png)
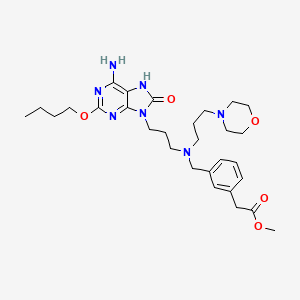

![N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide](/img/structure/B1666244.png)
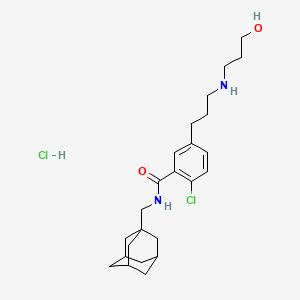
![3-Fluoro-5-[3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]benzonitrile](/img/structure/B1666246.png)



